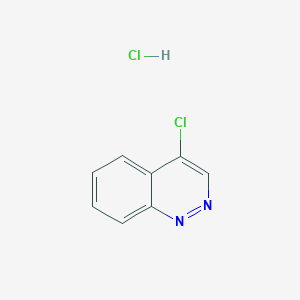

4-Chlorocinnoline hydrochloride

CAS No.: 1949836-94-5

Cat. No.: VC2894373

Molecular Formula: C8H6Cl2N2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1949836-94-5 |

|---|---|

| Molecular Formula | C8H6Cl2N2 |

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | 4-chlorocinnoline;hydrochloride |

| Standard InChI | InChI=1S/C8H5ClN2.ClH/c9-7-5-10-11-8-4-2-1-3-6(7)8;/h1-5H;1H |

| Standard InChI Key | NVIAIDPYXXYMQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN=N2)Cl.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=N2)Cl.Cl |

Introduction

Chemical Identity and Classification

Basic Identification Parameters

4-Chlorocinnoline hydrochloride belongs to the heterocyclic class of compounds, specifically the cinnoline derivatives. Cinnolines contain a bicyclic structure with two nitrogen atoms in a fused ring system. The compound is identified by several key parameters as shown in the table below:

| Parameter | Value |

|---|---|

| Chemical Name | 4-Chlorocinnoline hydrochloride |

| CAS Registry Number | 1949836-94-5 |

| Molecular Formula | C8H6Cl2N2 |

| Molecular Weight | 201.05 g/mol |

| Chemical Class | Cinnoline derivative |

| Physical State | Crystalline solid |

The chemical identity of this compound is defined by its unique structure featuring a chlorine atom at the fourth position of the cinnoline ring, which significantly influences its chemical reactivity and biological properties.

Structural Characteristics

The structural characteristic that defines 4-Chlorocinnoline hydrochloride is the presence of a cinnoline core - a bicyclic system consisting of a benzene ring fused to a pyridazine ring, creating a nitrogen-containing heterocycle. The compound contains two key modifications to the basic cinnoline structure:

-

A chlorine atom substitution at the fourth position of the cinnoline ring

-

The formation of a hydrochloride salt through protonation of one of the nitrogen atoms

This structural arrangement creates an electrophilic center at the C-4 position, making it particularly reactive toward nucleophilic substitution reactions. The hydrochloride salt formation improves certain properties such as solubility in polar solvents, which is beneficial for both synthesis applications and biological testing.

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of 4-Chlorocinnoline hydrochloride typically follows a two-step process. First, 4-chlorocinnoline is prepared, followed by its conversion to the hydrochloride salt. The preparation methods involve carefully controlled reaction conditions to ensure high yield and purity.

The conversion to the hydrochloride salt is generally achieved through reaction with hydrochloric acid under controlled conditions. This step is crucial as it affects the compound's solubility, stability, and potential applications in research settings.

Industrial Production Methods

Industrial production methods for 4-Chlorocinnoline hydrochloride focus on optimizing reaction conditions for large-scale synthesis. While specific details of industrial production methods are often proprietary, they generally aim to achieve:

-

High yield of the desired product

-

Minimization of impurities and side products

-

Cost-effective scalable processes

-

Environmentally sustainable procedures

Industrial methods may involve modifications to the laboratory procedures to accommodate larger reaction volumes and to ensure consistent product quality. The specific catalysts, solvents, and reaction parameters are usually optimized for each production facility.

Chemical Reactivity

Nucleophilic Substitution Reactions

The presence of a chlorine atom at the C-4 position of the cinnoline ring creates an electrophilic center that is highly susceptible to nucleophilic substitution reactions. This reactivity is a key feature that makes 4-Chlorocinnoline hydrochloride valuable as a synthetic intermediate.

One example of this reactivity is observed in reactions with thiourea, which attacks the electrophilic C4 position, displacing the chloride to form a thiol intermediate. This type of reaction serves as a foundation for synthesizing various 4-substituted cinnoline derivatives with potentially enhanced biological activities .

Cross-Coupling Approaches

Recent research has demonstrated that 4-Chlorocinnoline can participate in various cross-coupling reactions to generate structurally diverse derivatives. According to research published in 2024, an efficient approach to synthesize numerous cinnoline derivatives through cross-coupling reactions of 4-chlorocinnoline has been developed .

The study noted that metal-free cross couplings often yield higher product quantities compared to metal-catalyzed cross couplings. This finding has significant implications for the synthesis of cinnoline-based compounds, particularly those intended for biological screening or pharmaceutical development .

| Cross-Coupling Type | Catalyst System | Yield Range | Advantages |

|---|---|---|---|

| Metal-free coupling | Various | Higher yields reported | Environmentally friendly, lower cost |

| Metal-catalyzed coupling | Pd, Cu catalysts | Variable yields | Broader substrate scope |

Biological Activities

Anticancer Activity

The anticancer properties of 4-Chlorocinnoline hydrochloride have been explored in multiple studies. Research has assessed its cytotoxic effects on different cancer cell lines, revealing promising potential as an anticancer agent. Particularly noteworthy is that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is a critical characteristic for therapeutic applications.

A 2024 study published in Wiley Online Library reported the synthesis and evaluation of novel cinnoline derivatives for antileukemic activity. The research team designed and tested a series of cinnoline sulphonamide derivatives and 4-substituted cinnoline derivatives (totaling 33 analogues) against wild-type K562 leukemia cells and imatinib-resistant cell lines (K562-IR1 and K562-IR2) .

The results were promising, with five compounds (identified as 19, 22, 23, 28, and 31) exhibiting potent antileukemic activity. This research underscores the potential of 4-Chlorocinnoline derivatives as scaffolds for developing new anticancer therapies, particularly for addressing drug resistance in leukemia treatment .

Antimicrobial Activity

In addition to its antimalarial and anticancer properties, 4-Chlorocinnoline hydrochloride has demonstrated promising antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, positioning this compound as a candidate for further antimicrobial research.

The broad-spectrum activity against different bacterial types suggests multiple possible mechanisms of action. As antimicrobial resistance continues to be a global health challenge, compounds like 4-Chlorocinnoline hydrochloride that offer novel structural scaffolds become increasingly valuable in the search for new antimicrobial agents.

Structure-Activity Relationships

Role of the Cinnoline Core

The cinnoline core itself contributes significantly to the biological activities observed in 4-Chlorocinnoline hydrochloride. This heterocyclic system can:

-

Form hydrogen bonds with biological targets through its nitrogen atoms

-

Participate in π-π stacking interactions with aromatic amino acid residues in proteins

-

Serve as a rigid scaffold that positions functional groups in optimal orientations for biological interactions

These characteristics make the cinnoline core an attractive building block for medicinal chemistry, explaining the continued interest in developing new cinnoline derivatives for various therapeutic applications .

Synthetic Applications

As Intermediates in Drug Development

4-Chlorocinnoline hydrochloride serves as a versatile intermediate in the synthesis of more complex medicinal compounds. The reactive chlorine at the C-4 position allows for various modifications, enabling the creation of libraries of compounds for biological screening.

Recent research has focused on using 4-Chlorocinnoline as a starting point for generating diverse molecular scaffolds with potential pharmaceutical applications. The 2024 study mentioned earlier demonstrated how structural modifications of the cinnoline core can lead to compounds with enhanced antileukemic activity, highlighting the value of this compound in drug discovery efforts .

Development of Novel Derivatives

The development of novel derivatives from 4-Chlorocinnoline hydrochloride typically follows these strategic approaches:

-

Modification at the C-4 position through nucleophilic substitution of the chlorine

-

Functionalization of other positions on the cinnoline ring

-

Formation of metal complexes with the nitrogen atoms

-

Development of hybrid molecules combining the cinnoline core with other bioactive moieties

Each of these approaches can generate compounds with unique biological profiles, expanding the potential therapeutic applications of cinnoline-based molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume